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molecular formula C15H20ClFN2O B1320983 N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide CAS No. 72084-87-8

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Cat. No. B1320983
M. Wt: 298.78 g/mol
InChI Key: FHLJEGCCUIVEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06200989B1

Procedure details

A mixture of 10.65 g of 4-(4-fluorobenzamido)piperidine (preparation 2) and potassium carbonate (9.93 g) in 160 ml of dry dimethylformamide was cooled to 0° C. and a solution of 1-bromo-3-chloropropane (5.68 ml) in 5.68 ml of dry dimethylformamide added dropwise thereto. After 3 hours at room temperature the reaction mixture was poured into 1600 ml of water and stirred for one hour. The solid which precipitated was recovered by filtration (7.1 g).
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
9.93 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
5.68 mL
Type
reactant
Reaction Step Two
Quantity
5.68 mL
Type
solvent
Reaction Step Two
Name
Quantity
1600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:24][CH2:25][CH2:26][Cl:27].O>CN(C)C=O>[F:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][CH:9]2[CH2:14][CH2:13][N:12]([CH2:24][CH2:25][CH2:26][Cl:27])[CH2:11][CH2:10]2)=[O:7])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10.65 g
Type
reactant
Smiles
FC1=CC=C(C(=O)NC2CCNCC2)C=C1
Name
Quantity
9.93 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.68 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
5.68 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
1600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which precipitated
FILTRATION
Type
FILTRATION
Details
was recovered by filtration (7.1 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C(C(=O)NC2CCN(CC2)CCCCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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